Sodium glycocholate hydrate

Catalog No.
S770686
CAS No.
338950-81-5
M.F
C26H44NNaO7
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium glycocholate hydrate

CAS Number

338950-81-5

Product Name

Sodium glycocholate hydrate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate

Molecular Formula

C26H44NNaO7

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1

InChI Key

YWROUPFMHKARON-HJRQWJHVSA-M

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+]

Sodium glycocholate hydrate is a bile salt derived from glycocholic acid, characterized by its molecular formula C26H46NNaO8C_{26}H_{46}NNaO_8 and a molecular weight of approximately 487.6 g/mol. It is a white to off-white solid that is soluble in water, and it is commonly used in various biochemical applications due to its surfactant properties. Sodium glycocholate hydrate plays a crucial role in emulsifying fats and facilitating the absorption of lipids in the gastrointestinal tract, acting as a detergent that aids in the digestion process .

As mentioned earlier, sodium glycocholate hydrate functions as a bile salt. Bile salts act as detergents in the small intestine, emulsifying dietary fats and cholesterol to facilitate their absorption. They also play a role in the excretion of cholesterol and other waste products through bile [].

Bile Acid Analysis:

  • Measurement of Total Bile Acids: Sodium glycocholate hydrate is employed in the determination of total bile acids in serum samples. Both fluorimetric and enzymatic methods utilize this compound, making it a valuable tool for researchers studying liver function and bile acid metabolism [].

Detergent Properties:

  • Membrane Disruption and Cell Lysis: Sodium glycocholate hydrate acts as an ionic detergent, capable of disrupting cell membranes and lysing cells. This property makes it useful in various applications, including protein extraction and cell viability assays [, ].
  • Micelle Formation and Solubilization: The amphiphilic nature of sodium glycocholate hydrate allows it to form micelles, which are spherical structures that can solubilize hydrophobic molecules. This characteristic has been studied in the context of solubilizing drugs and other poorly water-soluble compounds [, ].

Drug Delivery Systems:

  • Liposomal Delivery: Researchers have explored the potential of sodium glycocholate hydrate in the development of liposomal drug delivery systems. These systems encapsulate drugs within lipid bilayers, aiming to improve their oral bioavailability and protect them from degradation [].
Typical of bile salts, including:

  • Hydrolysis: In aqueous solutions, it can hydrolyze to form glycocholic acid and sodium ions.
  • Complexation: It can form complexes with various drugs and polymers, enhancing their solubility and bioavailability. This property is particularly useful in drug formulation .
  • Micelle Formation: In solution, it can aggregate to form micelles, which are essential for the emulsification of dietary fats .

Sodium glycocholate hydrate exhibits several biological activities:

  • Cholagogue Activity: It stimulates the secretion of bile from the liver, promoting digestion and absorption of fats.
  • Detergent Properties: It acts as a biological detergent, disrupting lipid membranes, which can be useful in cell lysis during laboratory procedures .
  • Antimicrobial Effects: At certain concentrations, it has been shown to exhibit antimicrobial properties against specific pathogens .

Sodium glycocholate hydrate can be synthesized through various methods:

  • Chemical Synthesis:
    • Glycocholic acid is reacted with sodium hydroxide or sodium bicarbonate to yield sodium glycocholate.
  • Extraction:
    • It can also be extracted from bile or synthesized via enzymatic pathways involving bile acids.
  • Purification:
    • The crude product may undergo crystallization or chromatography to achieve higher purity levels suitable for laboratory use .

Sodium glycocholate hydrate has diverse applications:

  • Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and stability.
  • Biotechnology: Employed in cell lysis protocols for protein extraction and purification.
  • Food Industry: Acts as an emulsifier and stabilizer in food products.
  • Research: Utilized in biochemical assays and studies involving membrane proteins .

Interaction studies involving sodium glycocholate hydrate have revealed its ability to enhance the solubility of poorly soluble drugs by forming micelles. It has been shown to interact with various polymers and lipids, facilitating drug delivery systems. Furthermore, studies indicate that it can modulate the pharmacokinetics of certain medications by altering their absorption profiles .

Sodium glycocholate hydrate shares similarities with other bile salts but is unique due to its specific structure and properties. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Glycocholic AcidC24H43NO6Precursor to sodium glycocholate; less soluble.
Sodium DeoxycholateC24H39NaO4More potent detergent properties; higher toxicity.
Sodium TaurocholateC26H46NNaO7SContains a sulfonate group; different solubility profile.
Sodium ChenodeoxycholateC24H39NaO5Exhibits different biological activities; used in cholesterol metabolism studies.

Sodium glycocholate hydrate is particularly noted for its mildness compared to other bile salts, making it suitable for sensitive applications such as cell culture and drug formulation .

Dates

Modify: 2023-08-15

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